6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one
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Overview
Description
6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one is a complex organic compound that features a pyridazinone core, substituted with pyrazole, quinoline, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the pyrazole, quinoline, and piperidine substituents through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and protective groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a methyl group might yield a carboxylic acid, while reduction of a nitro group could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as its ability to modulate specific biological targets. It may have potential as a therapeutic agent for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one include other pyridazinone derivatives, pyrazole-containing compounds, and quinoline-based molecules. These compounds may share similar chemical reactivity and biological activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-16-15-17(2)28(25-16)22-7-8-23(30)29(26-22)18-10-13-27(14-11-18)21-9-12-24-20-6-4-3-5-19(20)21/h3-9,12,15,18H,10-11,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXOIXXGHQDGIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=CC=NC5=CC=CC=C54)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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